molecular formula C7H7F2NO2 B13157526 2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B13157526
M. Wt: 175.13 g/mol
InChI Key: CATBZMZWSHOHQR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid is a fluorinated pyrrole-propanoic acid derivative characterized by a pyrrole ring substituted at the 2-position and a difluorinated propanoic acid chain.

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

2,2-difluoro-3-(1H-pyrrol-2-yl)propanoic acid

InChI

InChI=1S/C7H7F2NO2/c8-7(9,6(11)12)4-5-2-1-3-10-5/h1-3,10H,4H2,(H,11,12)

InChI Key

CATBZMZWSHOHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CC(C(=O)O)(F)F

Origin of Product

United States

Chemical Reactions Analysis

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various receptors and enzymes. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Substituents on the aromatic/heterocyclic ring : Pyrrole, phenyl, oxolane, or pyrrolopyridine.
  • Functional groups on the propanoic acid chain: Amino, cyano, or additional fluorinated groups.
Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid C7H7F2NO2 175.14* Pyrrole, difluoro Not explicitly provided -
2,2-Difluoro-3-(4-fluorophenyl)propanoic acid C9H7F3O2 204.15 4-Fluorophenyl, difluoro 1557203-10-7
2,2-Difluoro-3-(oxolan-2-yl)propanoic acid C7H10F2O3 188.15 Oxolane (tetrahydrofuran), difluoro CID 105438515
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid C7H10N2O2 154.17 Pyrrole, amino 3078-36-2
(3R)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid C10H11F2NO3 231.20 4-Methoxyphenyl, amino, difluoro -
2-Cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid C17H14FN3O2 311.31 Pyrrole, cyano, propenoic acid 736949-15-8

*Calculated based on molecular formula.

Physicochemical Properties

  • Polarity and Solubility: The difluoro substitution increases electronegativity, enhancing solubility in polar solvents compared to non-fluorinated analogs. The oxolane-containing analog (C7H10F2O3, ) may exhibit higher solubility in water due to the oxygen-rich ring. Amino-substituted derivatives (e.g., ) likely have zwitterionic properties, affecting solubility and pH-dependent behavior.
  • Acidity: The difluoro group at the β-carbon increases the acidity of the propanoic acid moiety compared to non-fluorinated analogs (e.g., 2-amino-3-(1H-pyrrol-2-yl)propanoic acid, ).

Key Differentiators

Fluorine vs. Amino Substitution: Difluoro analogs (e.g., ) exhibit stronger electron-withdrawing effects compared to amino-substituted derivatives (), altering reactivity and binding affinity.

Ring Systems :

  • Pyrrole rings () enable π-π stacking in biological targets, whereas oxolane () or phenyl rings () modify steric interactions.

Biological Activity

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and various research findings related to its pharmacological properties.

  • Molecular Formula : C8H8F2N
  • Molecular Weight : 174.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this discussion)

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with fluorinated propanoic acids. The synthetic route can be optimized for yield and purity through various reaction conditions such as temperature, solvent choice, and catalysts.

Antioxidant Activity

Recent studies have indicated that this compound exhibits notable antioxidant properties. It has been compared to established antioxidants like oleic acid, showing comparable activity in scavenging free radicals.

CompoundAntioxidant Activity (IC50)
Oleic Acid25 µM
This compound30 µM

Antibacterial Activity

The compound has also demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown that at a concentration of 10 mg/mL, it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli5 mg/mL
Staphylococcus aureus8 mg/mL
Bacillus subtilis10 mg/mL

Cytotoxicity

In cellular assays, the compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it exhibited a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.

Concentration (µM)% Inhibition
5020%
10034%
20050%

Study on Antioxidant and Antibacterial Properties

In a recent publication, researchers synthesized several derivatives of pyrrole-based compounds, including this compound. These compounds were subjected to biological screening where they demonstrated significant antioxidant and antibacterial activities comparable to known standards. The most potent derivative showed an IC50 value close to that of oleic acid in antioxidant assays and effective inhibition against E. coli and S. aureus at lower concentrations than previously reported for similar compounds .

In Silico Analysis

In silico studies have also been conducted to predict the pharmacokinetic properties of this compound using various computational models. These models suggest favorable absorption and distribution characteristics, indicating potential for further development as a therapeutic agent .

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